L-beta-Homoleucine hydrochloride (CAS: 96386-92-4) is a highly pure, synthetic beta-amino acid derivative characterized by the insertion of an additional methylene (-CH2-) group between the amino and carboxyl termini of L-leucine. Supplied as a hydrochloride salt, it serves as a foundational building block for the synthesis of beta-peptides, foldamers, and protease-resistant active pharmaceutical ingredients (APIs) [1]. The hydrochloride form ensures enhanced aqueous and organic solubility compared to the zwitterionic free base, facilitating seamless integration into standard Fmoc- or Boc-based solid-phase peptide synthesis (SPPS) workflows. By providing a predictable steric profile and a propensity to form stable secondary structures, this compound is primarily procured to overcome the inherent pharmacokinetic limitations of natural alpha-peptides [2].
Substituting L-beta-Homoleucine hydrochloride with natural L-leucine or the free base form of beta-homoleucine introduces critical failures in both processability and end-product performance. Natural L-leucine yields alpha-peptides that are highly susceptible to rapid enzymatic degradation by proteases, resulting in unviable in vivo half-lives for therapeutic applications [1]. Furthermore, attempting to use the free base form of L-beta-Homoleucine often leads to poor solubility in coupling solvents like DMF or NMP due to zwitterionic aggregation, which drastically reduces coupling efficiency during SPPS and necessitates excessive solvent volumes [2]. The hydrochloride salt specifically mitigates these handling issues, ensuring high-yield coupling while structurally guaranteeing the extreme proteolytic resistance characteristic of beta-peptides.
The primary procurement driver for beta-amino acids is their ability to evade enzymatic cleavage. When L-beta-Homoleucine is incorporated into peptide sequences, the resulting beta-peptides exhibit extreme resistance to common proteases such as pronase, trypsin, and pepsin, maintaining half-lives exceeding 48 to 72 hours[1]. In stark contrast, analogous alpha-peptides containing standard L-leucine are rapidly degraded under identical conditions, often exhibiting half-lives of less than 1 hour [1].
| Evidence Dimension | In vitro half-life in the presence of pronase/trypsin |
| Target Compound Data | Beta-peptides (L-beta-Homoleucine): T1/2 > 48-72 hours |
| Comparator Or Baseline | Alpha-peptides (L-leucine): T1/2 < 1 hour |
| Quantified Difference | >50-fold increase in proteolytic half-life |
| Conditions | Incubation in mammalian serum or concentrated protease assays at physiological pH (7.4) and 37°C |
Procuring beta-homoleucine is mandatory for developing peptide-based drugs that require extended systemic circulation without frequent redosing.
For industrial and laboratory-scale peptide synthesis, precursor solubility directly dictates coupling efficiency. The hydrochloride salt of L-beta-Homoleucine prevents the formation of insoluble zwitterionic networks, allowing for rapid dissolution in polar aprotic solvents like DMF at concentrations exceeding 100 mg/mL [1]. The free base form, conversely, suffers from poor solubility (<20 mg/mL), which leads to incomplete coupling reactions, sequence truncation, and the need for expensive double-coupling protocols [1].
| Evidence Dimension | Solubility in DMF and coupling efficiency |
| Target Compound Data | Hydrochloride salt: >100 mg/mL solubility, >98% coupling yield per cycle |
| Comparator Or Baseline | Free base: <20 mg/mL solubility, requires double-coupling |
| Quantified Difference | >5-fold improvement in solvent solubility and significant reduction in SPPS cycle time |
| Conditions | Standard Fmoc-SPPS coupling conditions using HATU/DIPEA in DMF at room temperature |
The hydrochloride salt prevents reagent waste and sequence truncation during automated peptide synthesis, directly lowering manufacturing costs.
Beta-amino acids are uniquely capable of forming stable secondary structures (foldamers) at much shorter chain lengths than natural amino acids. Oligomers constructed from L-beta-Homoleucine can form highly stable 14-helices with as few as 6 residues [1]. In contrast, standard L-leucine typically requires sequences of 10 to 15 residues to stabilize a predictable alpha-helix in solution, and these alpha-helices remain highly susceptible to unfolding under thermal or solvent stress [1].
| Evidence Dimension | Minimum sequence length required for stable helix formation |
| Target Compound Data | Beta-homoleucine oligomers: Stable 14-helix at ~6 residues |
| Comparator Or Baseline | Alpha-leucine oligomers: Requires >10-15 residues for stable alpha-helix |
| Quantified Difference | ~50% reduction in the number of residues required for stable secondary structure formation |
| Conditions | Circular dichroism (CD) and NMR spectroscopy in aqueous or methanolic solutions |
Allows researchers to design shorter, more cost-effective peptidomimetics that reliably maintain their active conformation for target binding.
Directly downstream of its proven proteolytic stability, this compound is the optimal choice for synthesizing API candidates intended for oral delivery or extended-release injectables. By replacing vulnerable L-leucine residues with L-beta-Homoleucine, developers can prevent rapid enzymatic degradation, which is the primary failure mode for natural peptide drugs [1].
Leveraging the enhanced solubility of the hydrochloride salt over the free base, this compound is preferred for industrial-scale automated SPPS. It prevents line blockages, ensures near-quantitative coupling without excessive use of expensive coupling reagents like HATU, and streamlines the overall manufacturing workflow[2].
Following its superior helix-forming capabilities at short chain lengths, L-beta-Homoleucine hydrochloride is ideal for constructing rigid foldamers. These compact, stable structures are designed to mimic natural binding interfaces and disrupt disease-relevant PPIs that cannot be targeted by flexible alpha-peptides [3].